2-(N-benzylacetamido)-2-cyclopropylacetic acid
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Overview
Description
2-(N-benzylacetamido)-2-cyclopropylacetic acid is an organic compound with a unique structure that combines a benzylacetamido group with a cyclopropylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzylacetamido)-2-cyclopropylacetic acid typically involves the reaction of benzylamine with cyclopropylacetic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzylamine and the cyclopropylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(N-benzylacetamido)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(N-benzylacetamido)-2-cyclopropylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(N-benzylacetamido)-2-cyclopropylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylacetamido group can form hydrogen bonds with active sites of enzymes, while the cyclopropylacetic acid moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(N-benzylacetamido)mercapto benzimidazole: Known for its antidepressant-like effects and inhibition of monoamine oxidase.
N-benzylamides: Used in the development of antiepileptic agents.
Uniqueness
2-(N-benzylacetamido)-2-cyclopropylacetic acid is unique due to its combination of a benzylacetamido group with a cyclopropylacetic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[acetyl(benzyl)amino]-2-cyclopropylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)15(9-11-5-3-2-4-6-11)13(14(17)18)12-7-8-12/h2-6,12-13H,7-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOWRYYWYKOQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C(C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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